8-(4-ethylbenzenesulfonyl)-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Description
This compound belongs to the 1,4,8-triazaspiro[4.5]dec-3-en-2-one family, characterized by a spirocyclic core combining a piperidine and imidazolidinone ring. Key structural features include:
- Position 3: A 3-methoxyphenyl substituent, which may enhance lipophilicity and receptor binding.
While direct pharmacological data for this compound are unavailable in the provided evidence, its structural analogs exhibit diverse biological activities, including antitumor, pesticidal, and GPCR modulation.
Properties
IUPAC Name |
8-(4-ethylphenyl)sulfonyl-3-(3-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S/c1-3-16-7-9-19(10-8-16)30(27,28)25-13-11-22(12-14-25)23-20(21(26)24-22)17-5-4-6-18(15-17)29-2/h4-10,15H,3,11-14H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIVHOLBIAIIHFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)N2CCC3(CC2)NC(=O)C(=N3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations at Position 8
The substituent at position 8 significantly influences molecular weight, solubility, and biological activity:
Substituent Variations at Position 3
The 3-methoxyphenyl group distinguishes the target compound from analogs with alternative aryl substituents:
Core Structure Modifications
The 1,4,8-triazaspiro[4.5]dec-3-en-2-one core is shared across compounds but modified in some cases:
- Spirotetramat Metabolites (): Replace nitrogen with oxygen in the spiro core, used as pesticides with hydroxyl and methoxy groups .
- Simufilam (): Retains the spiro core but adds a benzyl group at position 1, demonstrating filamin A binding .
Key Insight : The triazaspiro core is versatile, with modifications enabling applications ranging from pharmaceuticals to agrochemicals.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
